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Compound of Interest

Compound Name: Voriconazole

Cat. No.: B3024431

For Researchers, Scientists, and Drug Development Professionals

Voriconazole, a triazole antifungal agent, is a cornerstone in the management of invasive
candidiasis. However, the emergence of resistance in Candida albicans, the most prevalent
fungal pathogen, poses a significant clinical challenge. Understanding the molecular
underpinnings of this resistance is paramount for the development of novel therapeutic
strategies and effective diagnostics. This technical guide provides an in-depth exploration of
the core molecular mechanisms conferring voriconazole resistance in C. albicans, complete
with quantitative data, detailed experimental protocols, and visual representations of key
pathways and workflows.

Core Resistance Mechanisms: A Quantitative
Overview

Voriconazole resistance in C. albicans is a multifactorial phenomenon, primarily driven by
alterations in the drug's target enzyme, lanosterol 14a-demethylase (Ergl1lp), and the
overexpression of efflux pumps. These mechanisms can occur independently or in concert,
often leading to a stepwise increase in the minimum inhibitory concentration (MIC) of

voriconazole.

Alterations in the Target Enzyme: ERG11
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The ERG11 gene encodes Ergllp, a critical enzyme in the ergosterol biosynthesis pathway,
which is the direct target of azole antifungals.[1] Mutations in ERG11 can lead to amino acid
substitutions that reduce the binding affinity of voriconazole to the enzyme, thereby
diminishing its inhibitory effect.[2] Overexpression of the ERG11 gene, leading to an increased
concentration of the target enzyme, is another significant mechanism of resistance.[2]

Several key mutations within the ERG11 gene have been clinically identified and
experimentally verified to contribute to voriconazole resistance. The following table
summarizes the impact of specific single and double amino acid substitutions on voriconazole
MICs when introduced into a susceptible C. albicans strain.

ERG11 Amino Acid Voriconazole MIC Fold Increase in
Substitution(s) (ug/mL) MIC Reference
Wild-Type 0.015 - [2]
Y132F 0.06 4 [2]
K143R 0.125 8.3 [2]
F145L 0.06 4 [2]
S405F 0.125 8.3 [2]
G448E 0.25 16.7 [2]
G450E 0.125 8.3 2]
G464S 0.125 8.3 [2]
Y132F, K143R 0.25 16.7 [2]
K143R, S405F 0.5 33.3 [2]

Table 1: Correlation of specific ERG11 mutations with voriconazole MIC values in C. albicans.

Overexpression of Efflux Pumps

C. albicans possesses a sophisticated network of efflux pumps that can actively transport a
wide range of substrates, including azole antifungals, out of the cell. The primary efflux pumps
implicated in voriconazole resistance belong to the ATP-binding cassette (ABC) transporter
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superfamily, namely Cdrlp and Cdr2p, and the major facilitator superfamily (MFS), with Mdr1p
being the most prominent member.[3] Overexpression of the genes encoding these pumps
(CDR1, CDR2, and MDR1) leads to a reduction in the intracellular concentration of
voriconazole, rendering it less effective.[3]

The level of gene overexpression often correlates with the degree of resistance. The following
table illustrates the relationship between the overexpression of CDR1 and MDR1 and the
resulting voriconazole MICs in clinical isolates of C. albicans.

Gene(s) Fold .
. Voriconazole
Isolate Type Overexpresse Overexpressio Reference
MIC (pg/mL)

d n (approx.)
Susceptible - 1 <0.125 [4]
Resistant CDR1 5-20 05-4 [4]
Resistant MDR1 10 - 50 0.25-2 [4]
Resistant CDR1 & MDR1 > 20 (each) >4 [4]

Table 2: Correlation of CDR1 and MDR1 overexpression with voriconazole MIC values in C.
albicans.

Key Regulatory Pathways

The expression of ERG11 and the efflux pump genes is tightly controlled by a network of
transcription factors. Gain-of-function (GOF) mutations in these regulatory genes are a frequent
cause of the observed overexpression of resistance-associated genes.

The Upc2 Pathway

Upc2 is a zinc-cluster transcription factor that regulates the expression of genes involved in
ergosterol biosynthesis, including ERG11.[5] In the presence of azoles, or under conditions of
sterol depletion, Upc?2 is activated and upregulates the transcription of its target genes. GOF
mutations in the UPC2 gene can lead to its constitutive activation, resulting in persistent
overexpression of ERG11 and other ergosterol biosynthesis genes, thereby contributing to
azole resistance.
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Figure 1: Simplified Upc2 signaling pathway in response to voriconazole.

The Tacl Pathway

Tacl is another zinc-cluster transcription factor that plays a pivotal role in regulating the
expression of the ABC transporter genes, CDR1 and CDR2.[6] GOF mutations in the TAC1
gene lead to a hyperactive Taclp protein, resulting in the constitutive overexpression of CDR1
and CDR2 and, consequently, increased efflux of voriconazole.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the
molecular basis of voriconazole resistance in C. albicans.

Determination of Minimum Inhibitory Concentration
(MIC)
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The broth microdilution method according to the Clinical and Laboratory Standards Institute
(CLSI) document M27-A3 is the gold standard for antifungal susceptibility testing of yeasts.[6]

[7]
Materials:

 RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M
morpholinepropanesulfonic acid (MOPS).

 Sterile 96-well microtiter plates.

» Voriconazole powder.

e C. albicans isolates to be tested.

e Quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258).

e Spectrophotometer or microplate reader (optional).

Procedure:

Prepare Voriconazole Stock Solution: Dissolve voriconazole powder in dimethyl sulfoxide
(DMSO) to a concentration of 1600 pg/mL.

o Prepare Drug Dilutions: Perform serial twofold dilutions of the voriconazole stock solution in
RPMI 1640 medium in a separate 96-well plate to achieve final concentrations ranging from
16 to 0.03 pg/mL.

e Prepare Inoculum: Culture the C. albicans isolates on Sabouraud dextrose agar at 35°C for
24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5
McFarland standard (approximately 1-5 x 10”6 CFU/mL). Dilute this suspension 1:1000 in
RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.

 Inoculate Microtiter Plates: Add 100 pL of the standardized inoculum to each well of the
microtiter plate containing 100 pL of the serially diluted voriconazole. Include a growth
control well (inoculum without drug) and a sterility control well (medium only).

 Incubation: Incubate the plates at 35°C for 24 to 48 hours.
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e Reading the MIC: The MIC is defined as the lowest concentration of voriconazole that
causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the
growth control.[7] This can be determined visually or by reading the optical density at 530
nm.

Sequencing of the ERG11 Gene

Identifying mutations in the ERG11 gene is crucial for understanding resistance mechanisms.
This involves PCR amplification of the gene followed by Sanger sequencing.

Materials:

Genomic DNA extracted from C. albicans isolates.

e PCR primers flanking the ERG11 coding sequence.
o Taq DNA polymerase and PCR buffer.

e dNTPs.

e Thermocycler.

o Agarose gel electrophoresis equipment.

» DNA sequencing service.

Example Primers for ERG11 Amplification:

e ERG11-F: 5-ATGGCTATTGTTGAAACTGTCATT-3'[5]

e ERG11-R: 5-TTAAGTTTTGTTTTCTTTCTCTTC-3'
Procedure:
e PCR Amplification:

o Set up a 25 pL PCR reaction containing:

= 2.5 L 10x PCR Buffer
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0.5 pL 10 mM dNTPs

0.5 pL 10 pM ERG11-F primer

0.5 pL 10 uM ERG11-R primer

0.25 uL Taq DNA polymerase

1 pL genomic DNA (50-100 ng)

19.75 pL nuclease-free water

o Perform PCR with the following cycling conditions:[5]
» Initial denaturation: 95°C for 5 minutes
» 35 cycles of:
» Denaturation: 95°C for 40 seconds
» Annealing: 55°C for 40 seconds
» Extension: 72°C for 90 seconds

= Final extension: 72°C for 5 minutes

 Verification of PCR Product: Run 5 pL of the PCR product on a 1% agarose gel to confirm
the amplification of a single band of the expected size (~1.6 kb).

 Purification and Sequencing: Purify the remaining PCR product using a commercial kit and
send it for Sanger sequencing using the same forward and reverse primers.

e Sequence Analysis: Align the obtained sequences with a wild-type ERG11 reference
sequence (e.g., from a susceptible strain like SC5314) to identify any nucleotide changes
and the resulting amino acid substitutions.

Quantitative Real-Time PCR (qPCR) for Gene Expression
Analysis
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gPCR is used to quantify the mRNA levels of ERG11, CDR1, CDR2, and MDR1 to determine if

they are overexpressed in resistant isolates.

Materials:

* RNA extracted from C. albicans isolates grown to mid-log phase.

o Reverse transcriptase and reagents for cDNA synthesis.

o (PCR primers for target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1).

e SYBR Green or TagMan-based gPCR master mix.

¢ Real-time PCR instrument.

Example gPCR Primers:

Forward Primer (5'

Reverse Primer (5' -

Gene Reference
-3) 3"
AACTACTTTTGTTTA
AATGATTTCTGCTG
ERG11 TAATTTAAGATGGAC
GTTCAGTAGGT
TATTGA
CDR1 TGGGGACAACTTGT GCAACTGTTGTTGT
TGATTACA TGTTGTTG
AAGAAGAGCTGGAG GGCATTGTTTGGAA
MDR1 8]
GATCAGAA GAAAGATA
TTGGTGATGAAGCC CATATCGTCCCAGTT
ACT1 [°]
CAATCC GGAAACA
Procedure:

» RNA Extraction and cDNA Synthesis: Extract total RNA from C. albicans isolates using a

reliable method (e.g., hot phenol or commercial kit). Treat with DNase | to remove any

contaminating genomic DNA. Synthesize cDNA from 1-2 ug of total RNA using a reverse

transcription Kit.
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e gPCR Reaction:

o Set up a 20 pL gPCR reaction containing:

10 pL 2x SYBR Green Master Mix

0.5 pL 10 puM forward primer

0.5 pL 10 uM reverse primer

2 uL cDNA template (diluted 1:10)

7 uL nuclease-free water
e gPCR Program:
o Initial denaturation: 95°C for 10 minutes
o 40 cycles of:
» Denaturation: 95°C for 15 seconds
» Annealing/Extension: 60°C for 1 minute
o Melt curve analysis to verify product specificity.

o Data Analysis: Calculate the relative expression of the target genes using the 2-AACt
method, normalizing to the expression of the reference gene (ACT1) and comparing to a
susceptible control strain.

Efflux Pump Activity Assay using Rhodamine 6G

This assay measures the activity of efflux pumps, particularly Cdrlp and Cdr2p, by monitoring
the extrusion of the fluorescent substrate rhodamine 6G (R6G).

Materials:

e C. albicans isolates.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Phosphate-buffered saline (PBS).
Rhodamine 6G (R6G) stock solution (10 mM in DMSO).
Glucose.

Flow cytometer.

Procedure:

Cell Preparation: Grow C. albicans isolates to exponential phase in a suitable medium (e.g.,
YPD). Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a
density of approximately 1 x 10°7 cells/mL.

R6G Loading: Add R6G to the cell suspension to a final concentration of 10 uM. Incubate at
37°C for 30 minutes to allow for passive uptake of the dye.

Washing: Pellet the cells by centrifugation and wash once with PBS to remove extracellular
R6G.

Efflux Induction: Resuspend the R6G-loaded cells in PBS containing 2% glucose to energize
the ATP-dependent efflux pumps.

Flow Cytometry Analysis: Immediately begin acquiring data on a flow cytometer, measuring
the fluorescence of the cell population over time (e.g., at 0, 5, 10, 15, and 20 minutes).[10] A
decrease in cellular fluorescence over time indicates active efflux of R6G. Compare the rate
of efflux between resistant and susceptible isolates.

Experimental and Logical Workflows

The investigation of voriconazole resistance in a clinical C. albicans isolate typically follows a

structured workflow.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://iimmun.ru/iimm/article/view/1931
https://www.benchchem.com/product/b3024431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Investigating Voriconazole Resistance
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Figure 2: A typical experimental workflow for characterizing voriconazole resistance.
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The logical relationship between the different molecular mechanisms contributing to
voriconazole resistance can be visualized as a network of interconnected events.

Logical Relationships of Resistance Mechanisms
GOF Mutation GOF Mutation
in UPC2 in TAC1

ERG11 CDR1/CDR2 MDR1

Mutation in
Overexpression ERG11 Overexpression Overexpression

Increased Target Reduced Drug-Target Increased Drug
Abundance Affinity Efflux

Voriconazole
Resistance

Click to download full resolution via product page
Figure 3: Interplay of molecular mechanisms leading to voriconazole resistance.

This guide provides a comprehensive overview of the molecular basis of voriconazole
resistance in C. albicans. The presented data and protocols serve as a valuable resource for
researchers and drug development professionals working to combat the growing threat of
antifungal resistance. A thorough understanding of these mechanisms is essential for the
development of next-generation antifungals and for the implementation of effective clinical
strategies to manage resistant infections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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